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Introduction

BigLEN, a 16-amino acid neuropeptide with the sequence LENSSPQAPARRLLPP, is the
endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN/GPR171
signaling system is implicated in a variety of physiological processes, including the regulation of
food intake and modulation of the immune response. Understanding the binding characteristics
of BigLEN to its receptor is crucial for elucidating its biological functions and for the
development of novel therapeutics targeting this pathway. Radioligand binding assays are a
powerful tool for quantifying the affinity of this interaction. This document provides a detailed
protocol for the radiolabeling of BigLEN with lodine-125 ([*?°I]) and its subsequent use in
receptor binding assays.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of BigLEN
with its receptor, GPR171.
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Parameter Value Species Notes

Determined by
saturation binding

assays with [*221]Tyr-

Binding Affinity (Kd) ~0.5nM Mouse )
BigLEN on mouse
hypothalamic
membranes.[1]
) ] LENSSPQAPARRLLP
Amino Acid Sequence b Mouse
Molecular Weight 1756.03 g/mol

Experimental Protocols
Part 1: Radiolabeling of BigLEN with lodine-125 ([*2°1])

This protocol describes the radioiodination of a tyrosine-appended BigLEN peptide ([Tyr]-
BigLEN) using the Chloramine-T method. Since the native BigLEN sequence does not contain
a tyrosine or histidine residue suitable for direct radioiodination, a tyrosine residue must be
added to the N- or C-terminus during peptide synthesis to allow for labeling.

Materials:

[Tyr]-BigLEN peptide

Sodium lodide ([*2°I]Nal)

Chloramine-T

Sodium Metabisulfite

0.5 M Sodium Phosphate Buffer, pH 7.5

0.1% Trifluoroacetic Acid (TFA) in water (HPLC Buffer A)

0.1% TFA in acetonitrile (HPLC Buffer B)
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e Bovine Serum Albumin (BSA)

¢ Reverse-phase HPLC system with a C18 column
e« Gamma counter

Procedure:

» Peptide Reconstitution: Reconstitute 10 pg of lyophilized [Tyr]-BigLEN peptide in 50 pL of 0.5
M Sodium Phosphate Buffer, pH 7.5.

e Reaction Setup: In a shielded fume hood, add 1 mCi of [*23[]Nal to the peptide solution.

e Initiation of lodination: To initiate the reaction, add 10 pL of freshly prepared Chloramine-T
solution (1 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5). Gently mix the solution.

e Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.

e Quenching the Reaction: Stop the reaction by adding 20 pL of sodium metabisulfite solution
(1.2 mg/mL in 0.05 M sodium phosphate buffer, pH 7.5).

e Purification by HPLC:

o Immediately inject the reaction mixture onto a C18 reverse-phase HPLC column
equilibrated with 95% Buffer A and 5% Buffer B.

o Elute the peptides using a linear gradient of 5% to 60% Buffer B over 30 minutes at a flow
rate of 1 mL/min.

o Monitor the elution profile for radioactivity using an in-line gamma detector and for
absorbance at 214 nm and 280 nm.

o Collect fractions corresponding to the mono-iodinated [*2°I-Tyr]-BigLEN peak.
e Quantification and Storage:

o Determine the specific activity of the purified [*2°I-Tyr]-BigLEN using a gamma counter.
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o Aliquot the purified radioligand and store at -80°C.

Part 2: Receptor Binding Assay

This protocol describes a saturation binding assay to determine the binding affinity (Kd) and
receptor density (Bmax) of BigLEN to GPR171 expressed on cell membranes.

Materials:

Cell membranes expressing GPR171 (e.g., from transfected HEK293 cells or mouse
hypothalamus)

e [25]-Tyr]-BigLEN (radioligand)

e Unlabeled BigLEN

e Binding Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM CacClz, 0.2% BSA, pH 7.4

e Wash Buffer: 50 mM Tris-HCI, pH 7.4, ice-cold

e Glass fiber filters (e.g., Whatman GF/C)

« Filtration apparatus

Scintillation fluid and counter

Procedure:

e Membrane Preparation:

o Thaw the GPR171-expressing cell membranes on ice.

o Homogenize the membranes in ice-cold binding buffer.

o Determine the protein concentration using a standard protein assay (e.g., Bradford or
BCA).

o Dilute the membranes in binding buffer to the desired final concentration (typically 10-50
Kg of protein per well).
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e Saturation Binding Assay Setup:
o Set up a series of tubes or a 96-well plate.

o For Total Binding, add increasing concentrations of [12°]-Tyr]-BigLEN (e.g., 0.01 nM to 10
nM) to the wells.

o For Non-specific Binding, add the same increasing concentrations of [12]-Tyr]-BigLEN
along with a high concentration of unlabeled BigLEN (e.g., 1 uM).

o Add the diluted membrane preparation to each well to initiate the binding reaction. The
final assay volume is typically 200-250 pL.

 Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation
to reach equilibrium.

o Separation of Bound and Free Ligand:

o Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding
buffer using a cell harvester.

o Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
e Counting:

o Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a
scintillation counter.

e Data Analysis:

o Calculate Specific Binding by subtracting the non-specific binding from the total binding at
each radioligand concentration.

o Plot the specific binding versus the concentration of [12°]-Tyr]-BigLEN.

o Analyze the data using a non-linear regression analysis program (e.g., Prism) to
determine the Kd and Bmax values.
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Caption: Experimental workflow for the radiosynthesis and purification of [*25]-Tyr]-BigLEN.
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Caption: Simplified signaling pathway of the BigLEN/GPR171 axis.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10788187?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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